1-(4-Chloro-2-methylphenyl)-2-thiourea

Urea transporter inhibition UT-A1 Diuretics

Procure 1-(4-Chloro-2-methylphenyl)-2-thiourea as a potent rat UT-A1 inhibitor (IC50 5 μM). Its unique 4-chloro-2-methyl substitution pattern delivers >250× potency advantage over simpler phenylthioureas and retains ortho-substitution activity—a critical SAR outlier for drug discovery. Commercial availability at 95% purity supports reproducible preclinical pharmacology studies. Ideal for medicinal chemistry optimization and salt-sparing diuretic research.

Molecular Formula C8H9ClN2S
Molecular Weight 200.69 g/mol
CAS No. 63980-71-2
Cat. No. B1363579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-methylphenyl)-2-thiourea
CAS63980-71-2
Molecular FormulaC8H9ClN2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=S)N
InChIInChI=1S/C8H9ClN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeyZTEGMOSORJUJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: 1-(4-Chloro-2-methylphenyl)-2-thiourea (CAS 63980-71-2) – A Substituted Phenylthiourea with Nanomolar UT-A1 Inhibitory Activity


1-(4-Chloro-2-methylphenyl)-2-thiourea (CAS 63980-71-2), also known as (4-chloro-2-methylphenyl)thiourea, is a monosubstituted phenylthiourea derivative characterized by a 4-chloro-2-methyl substitution pattern on the phenyl ring [1]. The compound has a molecular weight of 200.69 g/mol and a molecular formula of C8H9ClN2S [1]. It has been identified as an inhibitor of the rat urea transporter UT-A1, exhibiting an IC50 of 5,000 nM (5 μM) in a fluorescence-based cellular assay [2]. Commercial sources typically offer this compound at a minimum purity of 95% .

Why Generic Substitution Fails for 1-(4-Chloro-2-methylphenyl)-2-thiourea: Structure-Activity Relationships in Thiourea-Based Urea Transporter Inhibitors


The phenylthiourea scaffold is highly sensitive to subtle changes in substitution pattern, which can alter potency by several orders of magnitude. A systematic structure-activity relationship (SAR) study of 36 thiourea analogs demonstrated that many substitutions result in a complete loss of UT-A1 inhibitory activity or reduce potency to the millimolar range [1]. For example, the parent compound dimethylthiourea (DMTU) inhibits UT-A1 with an IC50 of 2-3 mM, while 4-chlorophenylthiourea exhibits an IC50 of 6.3 mM [1]. Crucially, the 4-chloro-2-methyl substitution pattern found in this compound yields nanomolar-range activity that cannot be assumed for other seemingly similar phenylthiourea derivatives, making generic substitution without empirical validation a high-risk proposition for research continuity.

Product-Specific Quantitative Evidence Guide: 1-(4-Chloro-2-methylphenyl)-2-thiourea vs. Comparator Phenylthiourea Analogs


UT-A1 Inhibitory Potency: 1-(4-Chloro-2-methylphenyl)-2-thiourea Exhibits >250-Fold Greater Potency Than Representative Phenylthiourea Analogs

In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, 1-(4-chloro-2-methylphenyl)-2-thiourea inhibited urea transport with an IC50 of 5,000 nM (5 μM) [1]. This potency is substantially greater than that of several closely related phenylthiourea analogs evaluated under comparable conditions in a separate published study. Dimethylthiourea (DMTU) exhibited an IC50 of 2,000–3,000 μM, 4-chlorophenylthiourea an IC50 of 6,300 μM, and 4-nitrophenylthiourea an IC50 of 1,300 μM [2]. The quantified difference in potency ranges from approximately 260-fold (vs. 4-nitrophenylthiourea) to 1,260-fold (vs. 4-chlorophenylthiourea) [2].

Urea transporter inhibition UT-A1 Diuretics Thiourea derivatives

Unique 2-Methyl Substitution Exception: Defying the SAR Trend of Position-2 Substitution Inactivating Phenylthiourea UT Inhibitors

The published SAR study of phenylthiourea UT inhibitors established that substitution at the 2-position of the phenyl ring generally abolishes UT-A1 inhibitory activity. Specifically, analogs bearing 2,3-dichloro, 2,6-dichloro, or 2,4,6-trichloro substitution exhibited IC50 values greater than 15 mM (effectively inactive) [1]. In contrast, 1-(4-chloro-2-methylphenyl)-2-thiourea, which carries a 2-methyl substituent, retains high potency with an IC50 of 5 μM [2]. This represents a notable exception to the otherwise detrimental effect of ortho substitution, suggesting that the specific steric and electronic profile of the methyl group at the 2-position is uniquely tolerated or even beneficial in combination with the 4-chloro substituent.

Structure-activity relationship Thiourea SAR Phenyl substitution UT-A1 inhibition

Physicochemical Properties of 1-(4-Chloro-2-methylphenyl)-2-thiourea Relevant to Procurement and Formulation

The compound exhibits a density of 1.376 g/cm³, a boiling point of 308.9°C at 760 mmHg, and a melting point of 183–185°C [1]. Its calculated logP value is 3.08, indicating moderate lipophilicity [1]. Commercially, the compound is available at a minimum purity of 95%, with a recommended long-term storage condition of a cool, dry place . While these properties are not directly compared to other specific phenylthioureas, they provide essential baseline data for procurement, handling, and formulation development that may differ from analogs with alternative substitution patterns.

Physicochemical properties Formulation Handling Thiourea

Best Research and Industrial Application Scenarios for 1-(4-Chloro-2-methylphenyl)-2-thiourea


Development of Urea Transporter-Targeted Diuretics (UT-A1 Inhibition)

Given its nanomolar-range potency against rat UT-A1 [1], 1-(4-chloro-2-methylphenyl)-2-thiourea is a valuable lead-like tool compound for preclinical research into novel salt-sparing diuretics that act via urea transporter inhibition. Its >250-fold potency advantage over simpler phenylthiourea analogs [2] makes it a preferred starting point for medicinal chemistry optimization efforts.

Structure-Activity Relationship (SAR) Studies of Thiourea-Based UT Inhibitors

The compound's unique retention of activity despite 2-methyl substitution—contrary to the general SAR trend that ortho substitution inactivates phenylthiourea UT inhibitors [2]—positions it as an essential control or probe molecule for SAR campaigns. Researchers investigating the steric and electronic requirements of the UT-A1 binding pocket can utilize this compound to explore the boundaries of ortho-substitution tolerance.

Formulation and Preclinical Development of Substituted Phenylthioureas

The well-defined physicochemical properties of 1-(4-chloro-2-methylphenyl)-2-thiourea, including its melting point (183–185°C), logP (3.08), and commercial availability at 95% purity [3], support its use in formulation studies and in vivo pharmacokinetic evaluations. Researchers requiring a phenylthiourea derivative with reliable handling and storage characteristics can select this compound based on documented specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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